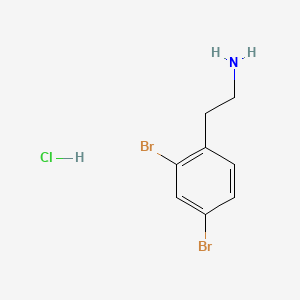![molecular formula C8H11FO2 B13457894 2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13457894.png)
2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid is a fluorinated derivative of bicyclo[2.2.1]heptane-1-carboxylic acid. This compound is characterized by its unique bicyclic structure, which consists of a seven-membered ring system with a fluorine atom attached to one of the carbon atoms. The presence of the fluorine atom imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid typically involves a multi-step process. One common method is the fluorination of bicyclo[2.2.1]heptane-1-carboxylic acid using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions. Its fluorinated nature allows for the investigation of fluorine’s effects on biological systems.
Medicine: Potential applications include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors. The fluorine atom can enhance the metabolic stability and bioavailability of drug candidates.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The fluorine atom can influence the compound’s binding affinity and selectivity, affecting its overall efficacy. The molecular targets and pathways involved vary based on the context of use, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-1-carboxylic acid: The non-fluorinated parent compound, which lacks the unique properties imparted by the fluorine atom.
4-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid: A similar fluorinated derivative with the fluorine atom at a different position, leading to distinct reactivity and applications.
Uniqueness
2-Fluorobicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the specific placement of the fluorine atom, which can significantly alter its chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specialized applications where the fluorine atom’s effects are desired.
Properties
Molecular Formula |
C8H11FO2 |
|---|---|
Molecular Weight |
158.17 g/mol |
IUPAC Name |
2-fluorobicyclo[2.2.1]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H11FO2/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6H,1-4H2,(H,10,11) |
InChI Key |
XGJYXMBCVHQUEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1CC2F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


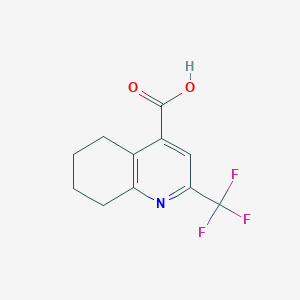
![Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)

![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)
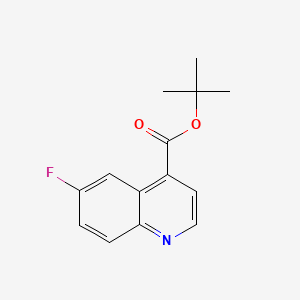
![4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13457855.png)
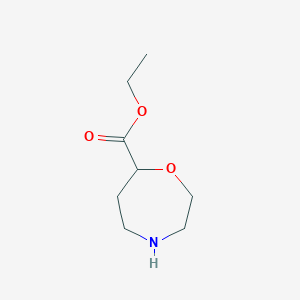
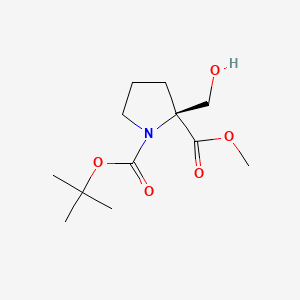
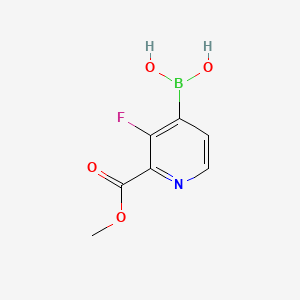
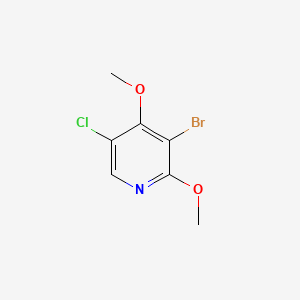
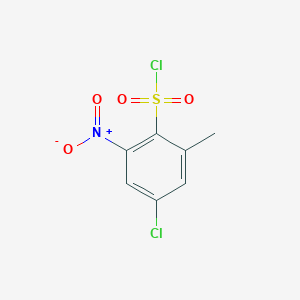
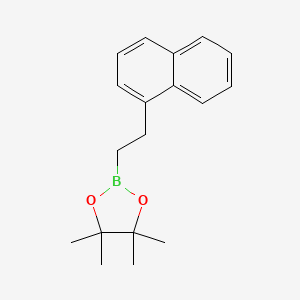
amine](/img/structure/B13457899.png)
